molecular formula C8H12O2 B11960751 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one CAS No. 6970-56-5

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B11960751
CAS No.: 6970-56-5
M. Wt: 140.18 g/mol
InChI Key: ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
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Description

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C8H12O2. It is a member of the pyranone family, characterized by a six-membered ring containing oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-dimethyl-2-hexene-1,5-lactone with suitable reagents to form the desired pyranone structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

  • 2,2,4-Trimethyl-3H-pyran-6-one
  • 3,5-Dimethyl-2-hexene-1,5-lactone
  • 5,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one

Comparison: 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one stands out due to its unique structural features and reactivity.

Biological Activity

4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one (commonly referred to as TMP) is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activities associated with TMP, supported by data tables and relevant case studies.

Chemical Structure and Properties

TMP is characterized by its unique chemical structure, which includes a dihydropyran ring. The molecular formula is C8H12O2C_8H_{12}O_2, and it has a molecular weight of 140.18 g/mol. The compound's structure contributes to its diverse biological activities.

Antiviral Properties

Recent studies have indicated that TMP exhibits antiviral activity, particularly against retroviruses such as HIV. Research has shown that TMP and related pyranones can act as inhibitors of HIV protease, which is crucial for the viral replication process. A patent outlines the synthesis of pyran-2-ones and their application in treating HIV infections, highlighting TMP's potential in antiviral therapy .

Anti-cancer Activity

TMP has also been investigated for its anti-cancer properties. In vitro studies have demonstrated that TMP can inhibit the proliferation of cancer cells. For instance, it has shown efficacy against prostate cancer cell lines, suggesting its utility in treating benign prostatic hyperplasia and other related conditions .

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory effects in various models. Research indicates that TMP can reduce inflammatory cytokine production, which may be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

  • Anti-HIV Activity : A study conducted by researchers at the University of Iowa demonstrated that engineered strains of Saccharomyces cerevisiae could produce TMP from glucose with promising yields. This biotechnological approach not only enhances the availability of TMP but also underscores its relevance in antiviral drug development .
  • Prostate Cancer Treatment : A clinical investigation reported that compounds similar to TMP exhibited significant inhibition of prostate cancer cell growth in vitro, providing a basis for further exploration into its therapeutic applications .
  • Inflammation Modulation : In animal models, TMP administration resulted in a marked decrease in markers of inflammation, supporting its potential role as an anti-inflammatory agent .

Table 1: Summary of Biological Activities of TMP

Biological ActivityMechanism/EffectReference
AntiviralInhibition of HIV protease
Anti-cancerInhibition of prostate cancer cell proliferation
Anti-inflammatoryReduction of inflammatory cytokines

Table 2: Synthesis and Yield Data for TMP Production

MethodologyYield (%)Reference
Biocatalytic conversion from glucose88%
Chemical synthesisVaries

Properties

IUPAC Name

2,2,4-trimethyl-3H-pyran-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQHRLJAKWRVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(C1)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289578
Record name 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6970-56-5
Record name NSC62023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-DIHYDRO-4,6,6-TRIMETHYL-ALPHA-PYRONE
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